molecular formula C8H8N4 B1396597 1-(pyridin-4-yl)-1H-pyrazol-3-amine CAS No. 1250155-26-0

1-(pyridin-4-yl)-1H-pyrazol-3-amine

Cat. No. B1396597
M. Wt: 160.18 g/mol
InChI Key: MLFSNFJRILWAGF-UHFFFAOYSA-N
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Description

Pyridin-4-yl compounds are a class of chemical compounds sharing a pyridine skeleton . They are of particular interest due to their unique biochemical properties . They serve as precursors to many bioactive molecules and drug candidates .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Molecular Structure Analysis

The molecular structure of pyridin-4-yl compounds can be analyzed using various spectroscopic techniques . The crystal structure of a tricationic pincer tridentate compound derived from pyridine-3,5 dicarboxylic acid has been reported .


Chemical Reactions Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The current work describes the design, synthesis, and molecular mocking studies of a series of new 1,4-disubstituted-1,2,3-triazole linked 2-pyrimidinone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridin-4-yl compounds can be analyzed using various techniques . For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and other properties can be computed .

Scientific Research Applications

Antibacterial Candidate Synthesis

1-(pyridin-4-yl)-1H-pyrazol-3-amine has been utilized in the synthesis of novel antibacterial candidates. In a study, it served as a key intermediate in developing an oxazolidinone antibacterial candidate, emphasizing its importance in antibiotic synthesis (Yang et al., 2014).

Energetic Materials Design

The compound has been incorporated in the design of pyridine-based energetic derivatives. These materials, analyzed for their structural stability and detonation properties, highlight the role of 1-(pyridin-4-yl)-1H-pyrazol-3-amine in developing high-energy materials (Zhai et al., 2019).

Structural and Bioactivity Studies

Research involving 1-(pyridin-4-yl)-1H-pyrazol-3-amine includes its use in synthesizing compounds for structural and bioactivity analysis. Such studies contribute to understanding the biological activities and chemical properties of related compounds (Titi et al., 2020).

Fluorescent Properties Research

The compound has been studied for its fluorescent properties. Research on its complexes, such as with ZnCl2, reveals insights into its photoluminescence behavior, essential for developing luminescent materials (Hiscock et al., 2019).

Catalysis in Polymerization

It is also used in catalyzing polymerization processes. Studies have shown that derivatives of 1-(pyridin-4-yl)-1H-pyrazol-3-amine can effectively catalyze oligomerization and polymerization of ethylene, underlining its potential in industrial polymer production (Obuah et al., 2014).

Coordination Chemistry

The compound plays a role in coordination chemistry, particularly in synthesizing ligands for complex formation. Its use in creating luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties is notable (Halcrow, 2005).

Domino Reaction Synthesis

In chemistry, 1-(pyridin-4-yl)-1H-pyrazol-3-amine is involved in domino reaction synthesis. It aids in creating novel compounds through a one-pot operation, demonstrating its versatility in organic synthesis (Gunasekaran et al., 2014).

Safety And Hazards

Safety and hazards associated with pyridin-4-yl compounds can vary depending on the specific compound . It is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for research on pyridin-4-yl compounds could include further exploration of their potential as antimalarial agents . The screening of a set of PRS ATP-site binders, initially designed for human indications, led to the identification of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives representing a novel antimalarial scaffold .

properties

IUPAC Name

1-pyridin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFSNFJRILWAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-4-yl)-1H-pyrazol-3-amine

CAS RN

1250155-26-0
Record name 1-(pyridin-4-yl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of potassium carbonate (4.46 g, 32 mmol) in water (20 ml) was added pyridine-4-yl-hydrazine×2HCl (1.47 g, 8 mmol) and the mixture was cooled to 10° C. 2,3-Dichloropropionitrile (1.0 g, 8 mmol) was added dropwise at that temperature. Subsequently, the mixture was stirred at 45° C. for 3 h and at ambient temperature overnight. The reaction mixture was extracted with dichloromethane, the organic phases were combined, washed with brine, dried and the solvent was evaporated. Silica gel chromatography using a heptane/ethyl acetate gradient yielded the amine as yellow solid (80 mg, 6%).
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Yield
6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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